4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(20)13-2-4-16(5-3-13)24(21,22)18-14-10-17-19(11-14)15-6-8-23-9-7-15/h2-5,10-11,15,18H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNQUIADVBTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in critical biological processes. For example, they may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
- 3-Methoxy analog (BK12505): 3-Methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (CAS 1797022-28-6) shares the same pyrazole-oxan-4-yl backbone but substitutes the acetyl group with a methoxy moiety.
- 4-Amino analog: 4-Amino-N-(oxan-4-yl)benzene-1-sulfonamide replaces the acetyl group with an amino substituent. This modification could increase hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .
- 4-Methyl analog : 4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide (CAS 7167-25-1) features a methyl group and a trifluoromethyl-benzyl substituent. The trifluoromethyl group introduces strong electron-withdrawing effects, which might enhance metabolic resistance but reduce solubility .
Pyrazole-Substituent Diversity
- Zelenirstat (Anticancer Agent) : 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide incorporates a dichlorophenyl and piperazinylpyridyl group. These substituents confer potent N-myristoyltransferase inhibitory activity, highlighting the role of halogenation and heteroaromatic extensions in anticancer design .
- However, its bulkiness may limit bioavailability compared to the oxan-4-yl group in the target compound .
Bioactivity and Therapeutic Potential
Antimicrobial Activity
1,3,4-Thiadiazole derivatives synthesized from pyrazole precursors (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) demonstrated notable activity against E. coli, B. mycoides, and C. albicans. While the target compound’s antimicrobial efficacy remains unstudied, its acetyl group could mimic the electron-withdrawing effects of nitro substituents in these active analogs .
Enzyme Inhibition
Benzenesulfonamide-pyrazoline hybrids, such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, showed carbonic anhydrase inhibitory activity. The acetyl group in the target compound may similarly engage in hydrophobic interactions within enzyme pockets .
Physicochemical and Structural Insights
- Molecular Weight and Solubility : The target compound (C₁₆H₁₉N₃O₄S, ~365.4 g/mol) is lighter than Zelenirstat (C₂₅H₂₆Cl₂F₂N₆O₄S, ~589.1 g/mol), suggesting better membrane permeability. The oxan-4-yl group likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethyl-benzyl .
- Crystallographic Data : While structural data for the target compound is unavailable, SHELXL-based refinements of analogous sulfonamides (e.g., ) indicate planar sulfonamide groups and tetrahedral geometries at sulfur, critical for maintaining binding conformations .
Biological Activity
4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiparasitic effects. The presence of the pyrazole ring contributes to its potential as a therapeutic agent.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential against different pathogens and diseases. Below are key findings regarding its biological effects:
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds, particularly those with sulfonamide groups, exhibit significant activity against Leishmania species. For instance, a related compound demonstrated an IC50 value of 0.059 mM against Leishmania infantum, comparable to established treatments like pentamidine . This suggests that this compound may also possess similar antiparasitic properties.
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Although specific data on this compound is limited, related compounds have displayed promising anticancer activity through similar mechanisms.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize the potential mechanisms based on related compounds:
Inhibition of Enzymatic Activity:
Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can be extrapolated to potential effects on parasitic enzymes as well.
Cell Cycle Arrest:
Some pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This may involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insight into their therapeutic potential:
Q & A
Q. What synthetic strategies are recommended for preparing 4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, and what intermediates are critical?
- Methodology : The synthesis involves two key steps: (i) Preparation of 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride via chlorosulfonation of the pyrazole precursor under controlled anhydrous conditions (0–5°C, dichloromethane solvent, SOCl₂ as chlorinating agent) . (ii) Coupling with 4-acetylaniline using triethylamine as a base to form the sulfonamide bond.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Intermediate purity is validated by HPLC (C18 column, acetonitrile/water gradient) before proceeding .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- ¹H/¹³C NMR : Assign proton environments (e.g., acetyl group at δ ~2.6 ppm) and confirm the oxane ring’s ether linkage (δ ~3.5–4.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₃S: 332.1067).
- X-ray crystallography : Resolve stereochemical ambiguities; comparable sulfonamide derivatives have been structurally validated using this method .
- HPLC : Achieve ≥95% purity using a UV detector (λ = 254 nm) and gradient elution .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- Enzyme inhibition assays : Use purified targets (e.g., kinases, carbonic anhydrases) with fluorogenic substrates. Include controls like staurosporine for kinase assays.
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace oxane with piperidine; vary acetyl group to carbamate).
- Biological profiling : Test analogs against a panel of targets (e.g., cancer cell lines, enzymatic panels).
- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity.
Table 1 : SAR Trends in Pyrazole-Sulfonamide Derivatives
Q. What experimental approaches resolve contradictions in reported biological data across studies?
- Methodology :
- Purity reassessment : Use orthogonal methods (HPLC + charged aerosol detection) to exclude batch variability .
- Assay standardization : Validate cell lines (ATCC-certified), control incubation times (24–72 hrs), and include internal reference inhibitors.
- Mechanistic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics or RNA-seq to identify off-target effects .
Q. How can the mechanism of action be elucidated for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors).
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.
- Knockout models : CRISPR-Cas9 gene editing to validate target dependency in cellular phenotypes .
Data Contradiction Analysis
Q. Why do solubility values vary significantly between computational predictions and experimental measurements?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
